molecular formula C10H18O5 B1666292 3-Hydroxydecanedioic acid CAS No. 68812-93-1

3-Hydroxydecanedioic acid

Cat. No.: B1666292
CAS No.: 68812-93-1
M. Wt: 218.25 g/mol
InChI Key: OQYZCCKCJQWHIE-UHFFFAOYSA-N
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Description

3-Hydroxydecanedioic acid is a dicarboxylic acid that belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. It is characterized by the presence of a hydroxyl group at the third carbon of the decanedioic acid chain. This compound is found in various biological systems and has been identified as a urinary metabolite in conditions such as ketoacidosis and peroxisomal disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxydecanedioic acid can be synthesized through the omega-oxidation and incomplete beta-oxidation of fatty acids . The synthetic route typically involves the hydroxylation of decanedioic acid at the third carbon position. This can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological processes, including the use of engineered microorganisms capable of converting fatty acids into hydroxy acids. These processes are designed to be efficient and environmentally friendly, leveraging the natural metabolic pathways of the microorganisms .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxydecanedioic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of 3-ketodecanedioic acid or decanedioic acid.

    Reduction: Formation of 3-hydroxydecanol.

    Substitution: Formation of 3-chlorodecanedioic acid or 3-bromodecanedioic acid.

Scientific Research Applications

3-Hydroxydecanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxydecanedioic acid involves its role in metabolic pathways. It is formed through the omega-oxidation and incomplete beta-oxidation of fatty acids. The compound interacts with various enzymes, including acyl-coenzyme A oxidase, which plays a crucial role in its formation and subsequent metabolic processes .

Comparison with Similar Compounds

3-Hydroxydecanedioic acid can be compared with other similar compounds such as:

  • 3-Hydroxyoctanedioic acid
  • 3-Hydroxydodecanedioic acid
  • 3-Hydroxydecenedioic acid

These compounds share similar structural features but differ in the length of the carbon chain or the presence of unsaturation. The uniqueness of this compound lies in its specific chain length and hydroxylation pattern, which influence its chemical properties and biological functions .

Properties

IUPAC Name

3-hydroxydecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c11-8(7-10(14)15)5-3-1-2-4-6-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYZCCKCJQWHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867719
Record name 3-Hydroxydecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73141-46-5, 68812-93-1
Record name 3-Hydroxysebacic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73141-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxydecanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068812931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxysebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073141465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxydecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYSEBACATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0JEZ4U1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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